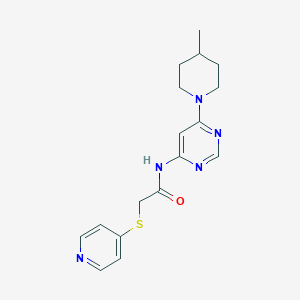
N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide is a chemical compound that has gained attention in scientific research due to its potential in various fields.
Aplicaciones Científicas De Investigación
Antimicrobial and Antituberculosis Activity
The compound has been synthesized and evaluated for its antimicrobial and antituberculosis activities. A study demonstrated that certain derivatives of this compound exhibit good antibacterial, antifungal, and antituberculosis activities, highlighting its potential in treating infectious diseases (Hossan et al., 2012).
Histamine H4 Receptor Antagonism
Research on the histamine H4 receptor (H4R), which is implicated in inflammation and pain, has involved derivatives of this compound. Structure-activity relationship (SAR) studies led to the identification of potent H4R antagonists, showing anti-inflammatory and antinociceptive (pain-relieving) effects in models of inflammation and pain (Altenbach et al., 2008).
Anticancer Activity
Compounds structurally related to N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide have been explored for their anticancer potential. For example, derivatives incorporating the pyrimidin-4-yl moiety have shown significant activity against cancer cells in vitro, suggesting a potential role in cancer therapy (Su et al., 1986).
Dual Inhibition of Enzymes in Cancer Therapy
Certain derivatives have been designed as dual inhibitors of key enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial for DNA synthesis. These inhibitors have shown promise as antitumor agents, with one study highlighting the synthesis and evaluation of such compounds as potential cancer treatments (Gangjee et al., 2009).
Molecular Structure and Interaction Studies
Research has also focused on understanding the molecular structure and interactions of similar compounds, which can inform drug design and development. For instance, crystal structure analyses have provided insights into the conformations and bonding properties of related molecules, aiding in the design of more effective drugs (Subasri et al., 2016).
Propiedades
IUPAC Name |
N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-2-pyridin-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5OS/c1-13-4-8-22(9-5-13)16-10-15(19-12-20-16)21-17(23)11-24-14-2-6-18-7-3-14/h2-3,6-7,10,12-13H,4-5,8-9,11H2,1H3,(H,19,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVELLPZDSWNTND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC(=C2)NC(=O)CSC3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)-2-(pyridin-4-ylthio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2416645.png)
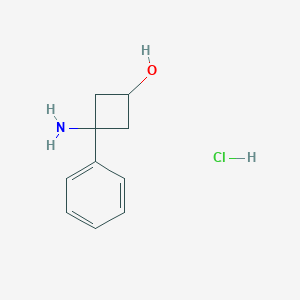
![N-[[(2R,3S)-1-Cyclopropyl-5-oxo-2-pyridin-4-ylpyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2416648.png)
![2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2416649.png)
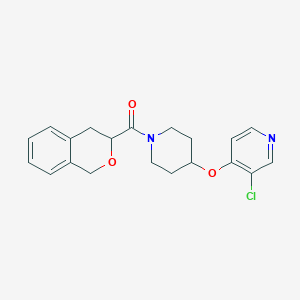
![Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate](/img/structure/B2416652.png)
![N-[1-(4-chlorophenyl)sulfonylpyrrolidin-2-yl]morpholine-4-carboxamide](/img/structure/B2416653.png)
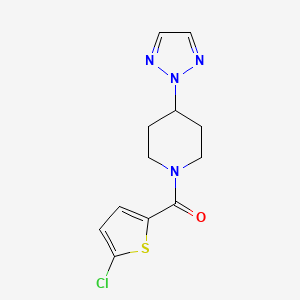
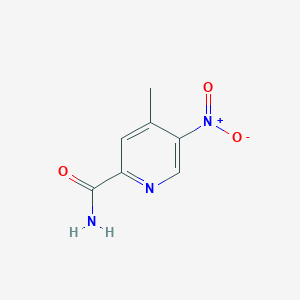
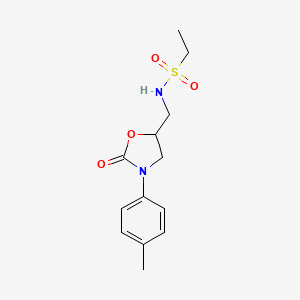
![N-(3,4-dimethoxybenzyl)-4-[(2,4-dioxo-1,3-thiazolan-5-yl)methyl]benzenesulfonamide](/img/structure/B2416663.png)
![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2416664.png)
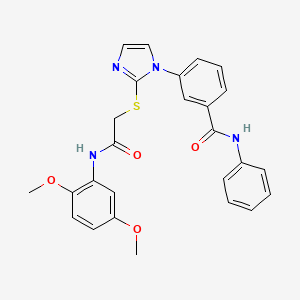
![N-(2-(trifluoromethyl)phenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2416666.png)